
Sulfanilamide
Overview
Description
Sulfanilamide, the prototypical sulfonamide antibiotic, was the first synthetic antimicrobial agent used clinically in the 1930s . It acts as a structural analog of p-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . This disruption prevents the synthesis of tetrahydrofolate, essential for DNA and RNA production, leading to bacteriostatic effects . This compound’s simple structure—a benzene ring with sulfonamide (-SO₂NH₂) and aniline (-NH₂) groups—served as the foundation for over 20,000 derivatives, many of which exhibit enhanced pharmacological properties .
Preparation Methods
Classical Five-Step Synthesis of Sulfanilamide
The traditional synthesis of this compound from nitrobenzene involves five sequential steps, each critical for introducing functional groups and achieving the final structure. This method, documented in academic laboratories, remains a benchmark for understanding fundamental organic transformations .
Nitration of Benzene to Nitrobenzene
Benzene undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 50°C. The electrophilic substitution reaction introduces a nitro group (-NO₂) at the para position, yielding nitrobenzene. This step requires precise temperature control to minimize byproducts like meta-nitrotoluene .
Reduction of Nitrobenzene to Aniline
Nitrobenzene is reduced to aniline using tin metal and hydrochloric acid (HCl). The tin acts as a reducing agent, oxidizing to stannic chloride (SnCl₄), while the nitro group is converted to an amine (-NH₂). The reaction mixture is distilled to isolate aniline, with approximately 35–40 mL of distillate collected. Subsequent acid-base extraction and ether washing purify the product, achieving yields of 70–80% .
Table 1: Key Steps in Classical this compound Synthesis
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Nitration | HNO₃/H₂SO₄, 50°C | 85–90 |
Reduction | Sn/HCl, reflux | 70–80 |
Acetylation | (CH₃CO)₂O, CH₃CO₂Na | 90–95 |
Sulfonation | ClSO₃H, 70–80°C | 75–85 |
Amination & Hydrolysis | NH₃, HCl/Na₂CO₃ | 60–70 |
Acetylation of Aniline to Acetanilide
Aniline is acetylated with acetic anhydride ((CH₃CO)₂O) in the presence of sodium acetate (CH₃CO₂Na) to form acetanilide. This step protects the amine group during subsequent reactions. The product crystallizes upon cooling and is isolated via vacuum filtration, yielding 90–95% .
Sulfonation with Chlorosulfonic Acid
Acetanilide reacts with chlorosulfonic acid (ClSO₃H) at 70–80°C to form 4-acetamidobenzenesulfonyl chloride. The exothermic reaction requires careful temperature control to prevent decomposition. The product is precipitated over ice, washed, and dried, achieving 75–85% yield .
Amination and Hydrolysis to this compound
The sulfonyl chloride intermediate is treated with concentrated ammonium hydroxide (NH₃) to form 4-acetamidobenzenesulfonamide. Acidic hydrolysis with HCl removes the acetyl group, followed by neutralization with sodium carbonate (Na₂CO₃) to precipitate this compound. Recrystallization from hot water yields pure product (60–70%) .
Modern Synthetic Approaches
Recent advancements focus on streamlining synthesis, reducing environmental impact, and improving scalability. These methods leverage innovative reagents, catalysts, and energy-efficient techniques.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate reaction kinetics, particularly in the amination and hydrolysis steps. A study by Prajapat et al. demonstrated that microwave heating reduces reaction times by 50–70% compared to conventional methods, while maintaining yields of 75–80% . This approach is especially effective in the sulfonation step, where controlled heating prevents side reactions.
Electrochemical Synthesis
Electrochemical methods offer a metal-free alternative for constructing sulfonamide bonds. Chen et al. reported a one-pot synthesis using nitroaromatics, arylboronic acids, and K₂S₂O₅ under electric current (10 mA, room temperature) . This method achieves 80–85% yield by facilitating direct C–S and S–N bond formation, bypassing intermediate isolation.
Table 2: Comparative Analysis of Modern Methods
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Microwave-Assisted | NH₃, 100°C, 20 min | 75–80 | Faster, energy-efficient |
Electrochemical | K₂S₂O₅, 10 mA, RT | 80–85 | Metal-free, one-pot |
Green Sulfonation | NaSO₂NH₂, H₂O₂, 60°C | 70–75 | Low toxicity, aqueous medium |
One-Pot Metal-Free Synthesis
A groundbreaking approach involves the reaction of sodium arylsulfinates with nitroaromatics in the presence of sodium bisulfite (NaHSO₃). This method, validated by Li et al., directly forms the sulfonamide group without metal catalysts, achieving 70–75% yield . Functional group tolerance (e.g., hydroxyl, cyano) enhances its applicability for derivatization.
Optimization and Challenges
Yield Optimization in Classical Synthesis
The hydrolysis step in the classical method is critical for yield. Studies indicate that maintaining a pH of 8–9 during neutralization minimizes byproduct formation. Additionally, recrystallization from ethanol-water mixtures (1:3 ratio) improves purity to >98% .
Environmental Considerations
Modern methods prioritize green chemistry. For instance, replacing chlorosulfonic acid with solid sulfonic acid resins reduces hazardous waste . Similarly, aqueous-phase reactions minimize organic solvent use, aligning with sustainable practices.
Chemical Reactions Analysis
Types of Reactions: Sulfanilamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfanilic acid.
Reduction: Reduction of this compound can yield aniline derivatives.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products:
Oxidation: Sulfanilic acid.
Reduction: Aniline derivatives.
Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
Antibacterial Applications
Sulfanilamide was one of the first antibiotics used to treat bacterial infections. Its mechanism of action involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid, a substrate for dihydropteroate synthase. This property makes it effective against a range of Gram-positive and some Gram-negative bacteria.
Clinical Studies
Recent studies have highlighted the effectiveness of this compound derivatives in treating infections. For example, a study assessed several Schiff base derivatives of this compound and found significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) lower than those of this compound itself .
Compound | MIC against S. aureus (mg/mL) | MIC against E. faecalis (mg/mL) |
---|---|---|
This compound | 0.078 | 0.938 |
Compound 1b | 0.234 | 0.312 |
Compound 1d | 0.039 | 0.234 |
Treatment of Chronic Conditions
This compound has been utilized in treating chronic conditions such as ulcerative colitis. A clinical study reported that patients exhibited rapid improvement in symptoms after this compound therapy, with significant reductions in stool frequency and blood presence within days of treatment .
Case Studies
- Case Study A : A patient with severe ulcerative colitis showed marked improvement after 44 days of this compound treatment, with normalization of proctoscopic findings.
- Case Study B : Another patient experienced complete symptom resolution after initial this compound therapy, leading to significant weight gain and improved quality of life.
Anticancer Research
Emerging research indicates that this compound derivatives may possess anticancer properties. Studies suggest that certain derivatives can induce apoptosis in cancer cell lines by upregulating reactive oxygen species production, indicating potential for development as anticancer agents .
Toxicological Studies
Despite its therapeutic benefits, this compound has been associated with adverse effects, particularly toxicity in certain formulations. The infamous Elixir this compound disaster in the 1930s highlighted the need for rigorous safety testing before drug approval .
Safety Assessments
Current toxicological evaluations focus on:
- Skin sensitization
- Hepatotoxicity
- Nephrotoxicity
These assessments are crucial for ensuring safe use in clinical settings.
Pharmacological Properties
This compound exhibits a range of pharmacological activities beyond antibacterial effects:
Mechanism of Action
Sulfanilamide functions by competitively inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
Structural and Functional Differences
Sulfanilamide is a specific member of the broader sulfonamide class, characterized by the sulfonamide functional group (-SO₂NH₂). Key distinctions arise from substituents added to the core structure:
Derivatives with heterocyclic rings (e.g., sulfathiazole, sulfadimidine) show improved target affinity and reduced toxicity due to optimized steric and electronic interactions with DHPS . For example, Schiff base derivatives of this compound exhibit anticancer activity by modulating selectivity between breast (MCF-7) and lung cancer cell lines .
Mechanistic and Pharmacokinetic Variations
- DHPS Inhibition : While all sulfonamides inhibit DHPS, this compound’s minimal structure results in lower binding efficiency compared to bulkier derivatives. Sulfamethoxazole and sulfathiazole act as alternate substrates for DHPS, forming dihydropterin-sulfonamide adducts that weakly inhibit downstream folate enzymes .
- Metabolism : this compound is primarily metabolized by hepatic acetylation, whereas derivatives like sulfamethoxazole undergo renal excretion, influencing dosing regimens and toxicity profiles .
Efficacy and Selectivity
- Heterocyclic derivatives (e.g., 3-chloro-N-(4-sulfamoylphenyl)propanamide) show enhanced activity against Staphylococcus aureus and Escherichia coli due to improved membrane penetration .
Pharmacological Challenges
- Low Recovery in Extraction : this compound shows poor recovery (10.8–26.2%) in QuEChERS-based methods due to its polarity, unlike lipophilic derivatives like sulfamethoxazole .
- Toxicity : Early sulfonamides, including this compound, are associated with hypersensitivity reactions and crystalluria, mitigated in modern derivatives through structural optimization .
Biological Activity
Sulfanilamide, a sulfonamide antibiotic, has played a significant role in the treatment of bacterial infections since its introduction in the 1930s. This article provides a comprehensive overview of its biological activity, including antimicrobial efficacy, cytotoxicity, and pharmacokinetics, supported by data tables and case studies.
Overview of this compound
This compound is the first synthetic antibacterial agent used effectively against various bacterial infections. It functions primarily by inhibiting bacterial folic acid synthesis, which is crucial for nucleic acid production. This mechanism allows it to combat both Gram-positive and Gram-negative bacteria effectively.
Antimicrobial Activity
Efficacy Against Bacteria
This compound exhibits significant antimicrobial activity against a range of pathogens. Recent studies have highlighted its minimum inhibitory concentration (MIC) against common bacteria:
Bacteria | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.078 |
Enterococcus faecalis | 0.938 |
Pseudomonas aeruginosa | 0.234 |
In comparison, novel derivatives of this compound have shown enhanced activity. For instance, certain Schiff bases derived from this compound demonstrated MIC values as low as 0.014 mg/mL against Staphylococcus aureus, indicating a potential for developing more effective antimicrobial agents .
Case Study: Treatment of Gonorrhea
A historical application of this compound was in treating gonorrhea. Initial reports suggested promising results; however, subsequent studies revealed lower cure rates than expected. For example, in a series of 225 cases, only 35% were cured with this compound treatment . This variability underscores the importance of further research into its clinical efficacy.
Cytotoxicity and Safety Profile
While this compound is effective against bacteria, its safety profile has been scrutinized due to historical incidents involving toxic formulations. The infamous Elixir this compound disaster in 1937 resulted in over 100 deaths due to the use of diethylene glycol as a solvent without proper safety testing . Symptoms included severe abdominal pain and kidney failure, highlighting the critical need for rigorous safety assessments before drug approval.
Recent studies have also evaluated the cytotoxic effects of this compound and its derivatives on human cell lines. For instance, certain derivatives showed significant cytotoxicity at concentrations as low as 5 μg/mL against cancer cell lines such as HT-29 (colorectal adenocarcinoma) and LN229 (glioblastoma) cells . In contrast, this compound itself exhibited lower cytotoxicity in these assays.
Pharmacokinetics and Drug Release Studies
Research into the pharmacokinetics of this compound has revealed insights into its release mechanisms when formulated in liposomes. A study demonstrated that approximately 20% of this compound was released from liposomal formulations within one hour, which is significantly slower than its release from standard solutions . This controlled release could enhance its therapeutic efficacy while minimizing side effects.
Q & A
Basic Research Questions
Q. How can researchers optimize sulfanilamide synthesis protocols to ensure reproducibility?
- Methodological Answer : Follow a stepwise synthesis protocol (e.g., acetylation of aniline, hydrolysis, and purification) with detailed characterization using melting point analysis, IR spectroscopy, and NMR. Validate each intermediate’s purity via TLC or HPLC . Replicate methods from historical studies (e.g., Ernest Fourneau’s work on Prontosil decomposition) and cross-reference with modern analytical standards . Ensure reaction conditions (temperature, solvent ratios) are rigorously documented to minimize batch-to-batch variability .
Q. What analytical techniques are critical for assessing this compound purity in pharmaceutical-grade samples?
- Methodological Answer : Use a combination of:
- Titrimetry : Quantify primary amine groups via diazotization.
- Chromatography : HPLC with UV detection (λ = 260 nm) to separate impurities.
- Spectroscopy : FTIR to confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .
- Reference NIST-certified spectra for validation .
Q. How should researchers design experiments to study this compound’s bacteriostatic mechanisms?
- Methodological Answer :
- In vitro assays : Measure minimum inhibitory concentration (MIC) against Streptococcus strains using broth microdilution.
- Metabolic interference : Track dihydropteroate synthase (DHPS) inhibition via spectrophotometric analysis of folate precursor depletion .
- Include positive/negative controls (e.g., trimethoprim for DHPS comparison) and statistical validation (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How can contradictory data on this compound’s S-nitrosylation interference be resolved?
- Methodological Answer : Contradictions often arise from nitrite contamination or incomplete Hg²⁺/sulfanilamide treatment. Standardize protocols by:
- Pre-treatment : Add this compound (10 mM) to eliminate nitrite artifacts.
- Validation : Use chemiluminescence detectors for SNO-protein quantification and compare with triiodide-based methods .
- Report limits of detection (LOD) and quantify batch-specific variability using σrand² and σsyst² calculations .
Q. What statistical frameworks are suitable for optimizing this compound’s role in liquid crystalline epoxy orientation?
- Methodological Answer : Apply a Box-Behnken experimental design to model the effects of magnetic field strength (0.5–2.0 T), B-staging time (30–90 min), and this compound concentration (5–15 wt%). Use regression models (R² > 0.85) to predict orientation parameters and validate via polarized optical microscopy . Include error propagation analysis for material anisotropy measurements .
Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict this compound-DHPS binding affinities. Cross-validate with crystallographic data (PDB: 1AJ0).
- QSAR : Apply partial least squares (PLS) regression to correlate electronic parameters (HOMO-LUMO gaps, logP) with antimicrobial activity .
- Disclose software versions and force field parameters to ensure reproducibility .
Q. Data Reporting & Reproducibility
Q. What metadata is essential for sharing this compound-related datasets?
- Methodological Answer :
- Sample preparation : Document solvent batches, drying protocols, and storage conditions (-20°C vs. ambient).
- Instrumentation : Specify HPLC column type (C18 vs. HILIC), detector settings, and calibration curves .
- Statistical outliers : Apply Grubbs’ test (α = 0.05) and report excluded data points .
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories .
Q. How should researchers address discrepancies between theoretical and experimental this compound yields?
- Methodological Answer :
- Theoretical yield : Calculate based on stoichiometry and limiting reagents.
- Experimental yield : Adjust for purification losses (e.g., recrystallization efficiency).
- Use mass balance equations and uncertainty analysis (±5% acceptable for multi-step syntheses) .
Q. Ethical & Interdisciplinary Considerations
Q. What ethical guidelines apply to this compound research involving bacterial resistance studies?
- Methodological Answer :
- Biosafety : Conduct MIC assays in BSL-2 facilities for pathogenic strains.
- Data transparency : Disclose antibiotic resistance gene profiles (e.g., sul1, sul2) in supplementary materials .
- Obtain institutional review board (IRB) approval for clinical data retrospection .
Q. How can this compound research integrate materials science and pharmacology?
Properties
IUPAC Name |
4-aminobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDEECHVMSUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Record name | SULFANILAMIDE | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
10103-15-8 (hydrochloride salt), 6101-31-1 (hydrochloride) | |
Record name | Sulfanilamide [INN:DCF:NF] | |
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DSSTOX Substance ID |
DTXSID4023622 | |
Record name | Sulfanilamide | |
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Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfanilamide is a white powder. pH of 0.5% aqueous solution: 5.8-6.1. (NTP, 1992), Solid; [Merck Index], Solid | |
Record name | SULFANILAMIDE | |
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Record name | Sulfanilamide | |
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Solubility |
>25.8 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 72 °F (NTP, 1992), IN WATER: 7.5 G/L AT 25 °C & 477 G/L AT 100 °C, 1 G DISSOLVES IN ABOUT 37 ML OF ALC & ABOUT 5 ML ACETONE, INSOL IN CHLOROFORM, ETHER, BENZENE & PETROLEUM ETHER; SOL IN GLYCEROL, PROPYLENE GLYCOL, HYDROCHLORIC ACID, SOLN OF POTASSIUM AND SODIUM HYDROXIDE, SOL IN ETHANOL, Water solubility = 8.36X10+3 mg/l at 25 °C, 1.04e+01 g/L | |
Record name | SID47193670 | |
Source | Burnham Center for Chemical Genomics | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SULFANILAMIDE | |
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Record name | Sulfanilamide | |
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Record name | SULFANILAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |
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Record name | Sulfanilamide | |
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Density |
1.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |
Record name | SULFANILAMIDE | |
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Record name | SULFANILAMIDE | |
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Vapor Pressure |
0.0000073 [mmHg] | |
Record name | Sulfanilamide | |
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Color/Form |
LEAFLETS FROM AQ ALCOHOL, CRYSTALS | |
CAS No. |
63-74-1 | |
Record name | SULFANILAMIDE | |
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Record name | Sulfanilamide [INN:DCF:NF] | |
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Record name | sulfanilamide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, 4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sulfanilamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulphanilamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFANILAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21240MF57M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SULFANILAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfanilamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014404 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
329 to 331 °F (NTP, 1992), 165.5 °C | |
Record name | SULFANILAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sulfanilamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00259 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULFANILAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfanilamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014404 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.